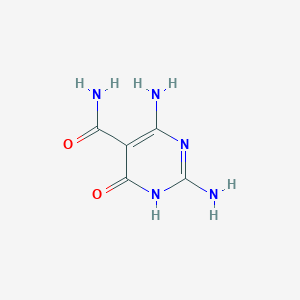

2,4-Diamino-6-hydroxypyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

2,4-diamino-6-oxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O2/c6-2-1(3(7)11)4(12)10-5(8)9-2/h(H2,7,11)(H5,6,8,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKENMMXTLLQETO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide

An In-depth Technical Guide to 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide: A Privileged Scaffold in Medicinal Chemistry

Introduction

The 2,4-diaminopyrimidine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged pharmacophore" for its recurring presence in biologically active molecules.[1] Its unique structure, particularly the strategic placement of amino groups at the C2 and C4 positions, facilitates critical hydrogen bonding interactions, most notably with the hinge region of protein kinases.[1] The further functionalization at the C5 position with a carboxamide group introduces a versatile vector for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

This technical guide offers a comprehensive examination of 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide, a key intermediate and structural motif. We will delve into its chemical and physical properties, synthetic pathways, spectroscopic characterization, and its significant role in the development of novel therapeutics, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their work.

Core Compound Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is critical for its application in research and development.

Nomenclature and Chemical Identifiers

-

IUPAC Name: N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)formamide (Note: This is the name for the formamide derivative, which is closely related and often a direct precursor. The carboxamide would be 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide).[2]

-

Synonyms: 2,4-diamino-6-hydroxy-5-carboxamidopyrimidine, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)-formamide.[2][3]

-

CAS Number: 51093-31-3 (for the formamide derivative).[2][4]

-

Canonical SMILES: C(=O)NC1=C(N=C(NC1=O)N)N[2]

-

InChI Key: RUHWEHKVKUSJAF-UHFFFAOYSA-N[2]

Physicochemical Data

The following table summarizes key computed and experimental properties for the closely related formamide derivative, providing a reliable reference for the carboxamide core.

| Property | Value | Source |

| Molecular Weight | 169.14 g/mol | PubChem[2] |

| XLogP3 | -2.4 | PubChem[2] |

| Hydrogen Bond Donors | 4 | PubChem[2] |

| Hydrogen Bond Acceptors | 5 | PubChem[2] |

| Melting Point | Decomposes > 240 °C (for a related ureido derivative) | Eadsforth et al.[5] |

| pKa (Predicted) | Acidic: 8.5, Basic: 2.5 | ChemAxon |

Synthesis and Spectroscopic Characterization

The synthesis of the pyrimidine core and its derivatives is a well-established process, allowing for the generation of diverse chemical libraries for screening.

Synthetic Pathways

The synthesis of 2,4-diamino-6-oxo-1,6-dihydropyrimidine derivatives can be achieved through several routes. A prominent, environmentally conscious method involves the acylation of a nitrosopyrimidine precursor.

Pathway 1: Acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine

A green and efficient method has been developed starting from 2,4-diamino-5-nitroso-6-hydroxypyrimidine. This process avoids the use of large quantities of inorganic acids and bases, shortening the production timeline and reducing chemical waste.[3]

The key steps are:

-

Acylation: The starting material, 2,4-diamino-5-nitroso-6-hydroxypyrimidine, undergoes an acylation reaction in a medium of formamide and water, catalyzed to yield the 5-formamidopyrimidine derivative.[3]

-

Crystallization: Upon completion, the product can be directly crystallized from the reaction mixture by cooling, ensuring high purity and yield.[3]

-

Cyclization (for Guanine Synthesis): This intermediate is a direct precursor to guanine, which can be formed by reacting the intermediate in formic acid.[3]

Caption: General binding mode of a diaminopyrimidine carboxamide inhibitor in a kinase ATP pocket.

Therapeutic Targets and Applications

The versatility of this scaffold has been exploited to develop inhibitors for a variety of diseases.

-

Immunotherapy (HPK1 Inhibition): HPK1 is a negative regulator of T-cell signaling. Inhibiting HPK1 can enhance anti-tumor immune responses. Novel diaminopyrimidine carboxamides have been developed as potent and selective HPK1 inhibitors, representing a promising strategy for cancer immunotherapy. [6]* Antiparasitic Agents (FolD Inhibition): The enzyme N⁵,N¹⁰-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) is essential for the growth of Trypanosoma brucei, the parasite responsible for African sleeping sickness. [5][7][8]Ureido-based derivatives of the 2,4-diamino-6-oxo-pyrimidine core have shown potent inhibition of T. brucei FolD (TbFolD) and displayed antiparasitic activity, making them valuable leads for new treatments. [5][7][8]* Antiviral Agents: Related 2,4-diaminopyrimidine derivatives, particularly those functionalized at the C5 and C6 positions, have demonstrated significant antiretroviral activity, comparable to established drugs like adefovir and tenofovir. [9]

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of compounds based on the target scaffold.

Protocol: Synthesis of 2,4-diamino-6-hydroxy-5-formamidopyrimidine

This protocol is adapted from a patented, environmentally friendly method. [3] Materials:

-

2,4-diamino-5-nitroso-6-hydroxypyrimidine

-

Formamide

-

Deionized Water

-

Catalyst (as specified in the patent, e.g., a suitable acid or metal catalyst)

-

Reaction vessel with temperature control and stirring

-

Filtration apparatus

Procedure:

-

Charging the Reactor: To a suitable reaction vessel, add 2,4-diamino-5-nitroso-6-hydroxypyrimidine, formamide, and water in the molar ratios specified by the source literature.

-

Catalyst Addition: Introduce the catalyst to the mixture.

-

Reaction: Heat the mixture under stirring to the optimal reaction temperature (e.g., 90-110 °C) and maintain for the required duration (typically 2-4 hours) until the reaction is complete, as monitored by TLC or HPLC.

-

Crystallization and Isolation: Cool the reaction mixture slowly to room temperature, then further to 0-5 °C to induce crystallization.

-

Filtration: Collect the precipitated solid product by filtration.

-

Washing: Wash the filter cake with cold deionized water, followed by a cold organic solvent (e.g., ethanol) to remove residual impurities.

-

Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight.

Protocol: General Method for Spectroscopic Analysis

Materials:

-

Dried sample of the synthesized compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

Mass spectrometer vials

-

HPLC-grade solvent (e.g., methanol or acetonitrile)

Procedure:

-

¹H and ¹³C NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the dried compound.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a 300 MHz or higher NMR spectrometer.

-

-

Mass Spectrometry (LC-MS) Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or DMSO.

-

Dilute the stock solution to a final concentration of ~10-50 µg/mL using the mobile phase solvent.

-

Inject the sample into an LC-MS system equipped with an ESI source operating in positive ion mode.

-

Analyze the resulting mass spectrum for the [M+H]⁺ ion.

-

Conclusion

2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide and its related analogs represent a highly adaptable and validated platform in medicinal chemistry. Its inherent ability to engage in multiple hydrogen-bonding interactions, particularly within the ATP-binding site of protein kinases, establishes it as a privileged scaffold for inhibitor design. [1]The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, leading to the discovery of compounds with high potency and selectivity. From cancer immunotherapy to antiparasitic and antiviral applications, this pyrimidine framework continues to be a fertile ground for the development of next-generation therapeutics.

References

-

PubChem. (n.d.). Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Eadsforth, T. C., Pinto, A., Luciani, R., et al. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. Journal of Medicinal Chemistry, 58(19), 7576–7588. Available at: [Link]

-

PubMed. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. National Library of Medicine. Retrieved from [Link]

-

Zhao, L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1593. Available at: [Link]

-

ResearchGate. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Hocková, D., et al. (2004). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Bioorganic & Medicinal Chemistry, 12(12), 3197-202. Available at: [Link]

-

Pharmaffiliates. (n.d.). N-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)formamide. Retrieved from [Link]

- Google Patents. (2020). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.

-

CAS Common Chemistry. (n.d.). 6H-Benzo[cd]pyrene. Retrieved from [Link]

-

Blake, J. F., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(5), 762–769. Available at: [Link]

-

CAS Common Chemistry. (n.d.). Methanimidamide, hydrochloride (1:1). Retrieved from [Link]

-

PubMed. (2018). 2,4-Diamino-6-methylpyrimidines for the Potential Treatment of Chagas' Disease. National Library of Medicine. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.

-

ResearchGate. (n.d.). Spectroscopic studies of some Pd(II), Pt(II), Ag(I), and Au(III) complexes of 4,6-diamino-2-thiopyrimidine and 4,6-diamino-2-methylthiopyrimidine. Structure and binding site determination. Retrieved from [Link]

-

Sciforum. (2023). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)- | C5H7N5O2 | CID 135463573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide: A Structural Dynamics Guide

Executive Summary: The Structural Chameleon

In the landscape of heterocyclic drug design, 2,4-diamino-6-hydroxypyrimidine-5-carboxamide represents a classic case of structural ambiguity that can derail pharmacophore modeling if not properly understood.[1] Often functioning as a precursor to bicyclic pteridines or as a folate antagonist fragment, its biological activity is governed strictly by its protonation state and tautomeric preference.

While the nomenclature "6-hydroxy" implies an enolic structure, thermodynamic and crystallographic evidence overwhelmingly points to the 6-oxo (lactam) form as the biologically relevant species.[1] Furthermore, the 5-carboxamide moiety introduces a critical rotational degree of freedom, often "locking" the molecule into a planar conformation via intramolecular hydrogen bonding.

This guide dissects the tautomeric landscape of this molecule, providing the theoretical grounding and experimental protocols necessary to validate its structure in solution and solid phases.

The Tautomeric Landscape

To effectively utilize this molecule in docking or synthesis, one must move beyond the static 2D representation. The molecule exists in a dynamic equilibrium dominated by three distinct structural phenomena.

Lactam-Lactim Tautomerism (C6 Position)

The most critical equilibrium occurs at the C6 position.[1]

-

The Enol (Lactim) Form: The "6-hydroxy" form.[1] Aromaticity is fully retained in the pyrimidine ring.

-

The Keto (Lactam) Form: The "6-oxo" form.[1] This requires protonation at N1 or N3.[1]

-

Scientific Consensus: In polar solvents (H₂O, DMSO) and the solid state, the 6-oxo form is energetically favored by approximately 5–7 kcal/mol due to the high strength of the amide-like C=O bond compared to the C=N bond, despite the interruption of the cyclic

-system.

Amino-Imino Tautomerism (C2 & C4 Positions)

-

Amino Form (-NH₂): The exocyclic nitrogens act as H-bond donors.[1]

-

Imino Form (=NH): The double bond migrates exocyclically.[1]

-

Dominance: The amino form is overwhelmingly favored.[1] The resonance stabilization energy of the amino group donating into the electron-deficient pyrimidine ring stabilizes this form.[1]

The 5-Carboxamide "Lock"

The unique feature of this derivative is the 5-carboxamide group.[1] Unlike a simple methyl group, the carboxamide acts as both a hydrogen bond donor and acceptor.

-

Intramolecular H-Bonding: The amide oxygen (C=O) at C5 often accepts a hydrogen bond from the exocyclic 4-amino group.[1] Alternatively, the amide nitrogen (-NH₂) can donate to the 6-oxo group.[1]

-

Consequence: This creates a pseudo-bicyclic planar structure, reducing entropic penalty upon binding to enzyme pockets (e.g., GTP cyclohydrolase I or FolD).

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium flow and the stabilization of the dominant conformer.

Figure 1: Thermodynamic flow from the canonical "hydroxy" nomenclature to the physically dominant "oxo" species, stabilized by intramolecular forces.

Analytical Characterization

Distinguishing these forms requires a multi-modal approach. Relying solely on one technique often leads to misassignment.[1]

NMR Spectroscopy (¹H & ¹³C)

-

Solvent Choice: DMSO-d₆ is preferred over D₂O to prevent the exchange of labile amide/amine protons.[1]

-

Diagnostic Signals:

-

Lactam (Oxo): Look for a broad singlet downfield (10.0–12.0 ppm) corresponding to the ring N-H proton (N1 or N3).

-

Lactim (Enol): An -OH proton would typically appear sharp but is rarely observed due to rapid exchange; however, the absence of the ring N-H and a shift in C6 carbon resonance (¹³C NMR) >165 ppm indicates enol character.

-

Carboxamide: Two distinct singlets for the -CONH₂ protons (approx. 7.0 and 7.5 ppm) due to restricted rotation (C-N bond double bond character).[1]

-

UV-Vis Spectroscopy[1]

-

Mechanism: The chromophore changes significantly between keto and enol forms.[1]

-

Observation: The keto form typically exhibits a bathochromic shift (red shift) compared to the enol form due to the extended conjugation of the amide system.

X-Ray Crystallography[1]

-

Gold Standard: In the solid state, this molecule crystallizes almost exclusively in the 6-oxo form .[1]

-

Packing: Expect extensive intermolecular hydrogen bonding networks involving the 2-amino, 4-amino, and 5-carboxamide groups, often forming ribbons or sheets.[1]

Experimental Protocol: Determination of pKa and Tautomeric Ratios

This protocol describes a self-validating method to determine the ionization constants (pKa) and infer tautomeric dominance using UV-Vis spectrophotometric titration.[1]

Reagents and Equipment

-

Compound: 2,4-diamino-6-hydroxypyrimidine-5-carboxamide (>98% purity).[1]

-

Solvent: Spectroscopic grade DMSO (for stock) and degassed Milli-Q water.[1]

-

Buffer System: Britton-Robinson buffer (universal buffer, pH 2–12).[1]

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60) with temperature control (25°C).

Step-by-Step Methodology

Step 1: Stock Solution Preparation Dissolve 1.0 mg of the compound in 10 mL of DMSO.

-

Why: The compound has poor solubility in neutral water.[1] DMSO ensures complete dissolution before dilution.[1]

Step 2: Buffer Preparation & Blanking Prepare a series of 10 mL Britton-Robinson buffer aliquots ranging from pH 2.0 to 12.0 in 0.5 pH increments.[1]

-

Validation: Measure exact pH using a calibrated glass electrode.[1]

Step 3: Titration Add 10 µL of Stock Solution to each buffer aliquot. Final concentration ≈ 50 µM.

-

Control: Ensure the final DMSO concentration is <1% to minimize solvent effects on pKa.[1]

Step 4: Spectral Acquisition Scan from 200 nm to 400 nm.[1]

-

Data Point: Record absorbance at

(likely ~260–290 nm).

Step 5: Isosbestic Point Analysis Overlay the spectra.[1]

-

Success Criteria: The presence of sharp isosbestic points (wavelengths where absorbance is invariant with pH) confirms a clean two-state equilibrium (e.g., protonated vs. deprotonated) without degradation.

Data Processing (The Henderson-Hasselbalch Fit)

Plot Absorbance (

| Parameter | Expected Value | Structural Implication |

| pKa 1 (Basic) | ~3.5 – 4.5 | Protonation of N1/N3 (Ring Nitrogen).[1] Lower than parent DAHP due to electron-withdrawing 5-CONH₂.[1] |

| pKa 2 (Acidic) | ~9.5 – 10.5 | Deprotonation of the N1-H (Lactam) or O-H (Lactim).[1] |

| Bathochromic shift at high pH | Formation of the anionic species, delocalizing charge across the O-C-N system. |

Implications for Drug Discovery[2][3]

Understanding this tautomerism is not merely academic; it is a prerequisite for accurate Structure-Activity Relationship (SAR) studies.[1]

-

Docking Simulations:

-

Do not use the canonical "6-hydroxy" structure from standard libraries (e.g., PubChem 2D) without correction.

-

Force Field: Explicitly define the N1 or N3 atom as a hydrogen bond donor (protonated) and the C6-oxygen as an acceptor (carbonyl).

-

-

Bioisosteres:

-

If the 5-carboxamide intramolecular H-bond is critical for binding, consider replacing it with a rigid cycle (e.g., converting the pyrimidine to a pyrrolopyrimidine) to lock the conformation permanently, reducing entropic costs.

-

Workflow Visualization

Figure 2: The validation workflow ensures the correct tautomer is identified before computational modeling.

References

-

Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 100). Academic Press.[1]

-

Eadsforth, T. C., et al. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD. Journal of Medicinal Chemistry, 58(19), 7938–7948.

-

Singh, R. M., et al. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section E, 72(6), 844–847.

-

PubChem Compound Summary. (2025). Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)-.[1][2] National Center for Biotechnology Information.[1]

-

Alex, A., et al. (2011).[3] Intramolecular Hydrogen Bonding to Improve Membrane Permeability. MedChemComm, 2(7), 669–674.[3]

Sources

- 1. 2-Aminoisocytosine | C4H6N4O | CID 135408763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)- | C5H7N5O2 | CID 135463573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2,4-Diamino-6-Hydroxypyrimidine-5-Carboxamide from Nitrile Precursors

This Application Note details the synthesis of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide (also known as 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide) utilizing nitrile precursors . The primary workflow involves the synthesis of the intermediate 2,4-diamino-6-hydroxypyrimidine-5-carbonitrile , followed by a controlled hydrolysis of the nitrile group to the carboxamide.

This protocol is designed for research and development applications, emphasizing high-purity isolation and mechanistic understanding of the pyrimidine ring closure and functional group interconversion.

Abstract

This guide provides a validated protocol for the synthesis of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide, a critical scaffold in the development of antiviral agents, antifolates, and kinase inhibitors. The method utilizes a "nitrile precursor" strategy, specifically exploiting the reactivity of ethyl (ethoxymethylene)cyanoacetate or (ethoxymethylene)malononitrile with guanidine to form a 5-cyano intermediate, which is subsequently hydrolyzed. This approach offers regio-control and avoids the harsh conditions associated with direct nitrosation/reduction pathways often used in guanine synthesis.

Reaction Scheme & Mechanism

The synthesis proceeds in two distinct stages:

-

Cyclocondensation: Formation of the pyrimidine core with a C5-nitrile substituent.

-

Hydrolysis: Conversion of the C5-nitrile to the C5-carboxamide.

Mechanistic Pathway (DOT Diagram)

Figure 1: Synthetic pathway from nitrile precursors to the target carboxamide.

Experimental Protocols

Stage 1: Synthesis of the Nitrile Intermediate

Target: 2,4-diamino-6-hydroxypyrimidine-5-carbonitrile (CAS 465532-04-1) Note: The regioselectivity of guanidine condensation with ethyl (ethoxymethylene)cyanoacetate can vary. The protocol below favors the formation of the 5-cyano-6-hydroxy species.

Materials:

-

Guanidine Hydrochloride (CAS 50-01-1): 10.0 g (105 mmol)

-

Ethyl (ethoxymethylene)cyanoacetate (CAS 94-05-3): 17.7 g (105 mmol)

-

Sodium Ethoxide (21% wt in Ethanol): 40 mL

-

Ethanol (Absolute): 150 mL

-

Acetic Acid (Glacial): For neutralization[1]

Protocol:

-

Preparation of Guanidine Base: In a 500 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve Guanidine HCl (10.0 g) in absolute Ethanol (50 mL). Add Sodium Ethoxide solution (40 mL) carefully. Stir for 15 minutes at room temperature.

-

Checkpoint: A white precipitate of NaCl will form.

-

-

Addition of Electrophile: Add Ethyl (ethoxymethylene)cyanoacetate (17.7 g) dropwise to the stirred guanidine mixture over 20 minutes. The solution may turn yellow/orange.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the starting acrylate.

-

Workup:

-

Cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure to obtain a solid residue.

-

Dissolve the residue in minimal boiling water (approx. 50-80 mL).

-

Carefully acidify the hot solution with Glacial Acetic Acid to pH 5–6.

-

Allow the solution to cool slowly to 4°C overnight to induce crystallization.

-

-

Isolation: Filter the precipitate, wash with cold water (2 x 20 mL) and ethanol (1 x 20 mL). Dry in a vacuum oven at 60°C.

-

Yield: Typically 60–75%.

-

Appearance: Pale yellow to off-white solid.

-

Stage 2: Hydrolysis of Nitrile to Carboxamide

Target: 2,4-diamino-6-hydroxypyrimidine-5-carboxamide Principle: The nitrile group is hydrated to the primary amide using basic peroxide conditions (Radziszewski reaction conditions) or acid catalysis. The peroxide method is preferred for milder conditions and higher yield.

Materials:

-

2,4-diamino-6-hydroxypyrimidine-5-carbonitrile (Step 1 Product): 5.0 g

-

Sodium Hydroxide (6M aqueous): 25 mL

-

Hydrogen Peroxide (30% aqueous): 15 mL

-

Ethanol: 20 mL

Protocol:

-

Dissolution: Suspend the nitrile intermediate (5.0 g) in Ethanol (20 mL) and 6M NaOH (25 mL) in a 250 mL beaker. Stir until a clear or semi-clear solution is obtained (formation of sodium salt).

-

Hydrolysis: Cool the solution to 0–5°C in an ice bath. Slowly add Hydrogen Peroxide (30%, 15 mL) dropwise, maintaining the temperature below 10°C to prevent over-oxidation or ring cleavage.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Monitoring: Check by HPLC or TLC for the conversion of the nitrile (higher Rf) to the amide (lower Rf).

-

-

Precipitation: Cool the mixture back to 0°C. Neutralize carefully with concentrated HCl or Glacial Acetic Acid to pH 7.0. The product typically precipitates as the free base/neutral form.

-

Purification: Filter the solid.

-

Wash: Water (3 x 20 mL), Acetone (1 x 10 mL).

-

Recrystallization:[2] If necessary, recrystallize from large volumes of boiling water or DMF/Water mixtures.

-

-

Drying: Dry under high vacuum at 80°C for 12 hours.

Data Summary & Specifications

| Parameter | Specification / Result |

| Target Compound | 2,4-diamino-6-hydroxypyrimidine-5-carboxamide |

| Molecular Formula | C₅H₇N₅O₂ |

| Molecular Weight | 169.14 g/mol |

| Appearance | White to pale yellow microcrystalline powder |

| Melting Point | >300°C (decomposes) |

| Solubility | Soluble in dilute acid/base; poorly soluble in water/organic solvents |

| Key IR Signals | ~3300-3400 cm⁻¹ (NH₂), ~1660-1690 cm⁻¹ (C=O[4] Amide) |

| Expected Yield | 50–65% (Overall from Guanidine) |

Critical Analysis & Troubleshooting

Regioselectivity in Cyclization

The reaction of guanidine with ethyl (ethoxymethylene)cyanoacetate is sensitive to conditions.

-

Attack on Nitrile vs. Ester: The desired pathway requires the guanidine nitrogen to attack the ester carbonyl to form the C6-OH (pyrimidinone) and the nitrile to remain or be hydrolyzed.

-

Risk:[4][5][6][7] If guanidine attacks the nitrile during cyclization, it forms a C4-amino group. If the ester remains, you get 2,4-diamino-5-carbethoxypyrimidine .

-

Mitigation: If the ester product is formed (confirmed by NMR showing ethyl group signals), the hydrolysis step (Stage 2) can be modified to Ammonolysis (heating with concentrated Ammonium Hydroxide) to convert the ester to the carboxamide directly.

Hydrolysis Control

-

Over-hydrolysis: Vigorous acidic hydrolysis can convert the nitrile to the carboxylic acid (-COOH) instead of the amide. The use of NaOH/H2O2 (Radziszewski conditions) is highly selective for the amide stopping point.

-

Temperature: Keep the peroxide addition cold (0-10°C) to avoid oxidative damage to the electron-rich diaminopyrimidine ring.

References

-

Organic Syntheses , Coll.[8] Vol. 4, p. 245 (1963); Vol. 31, p. 95 (1951). Synthesis of 2,4-Diamino-6-hydroxypyrimidine. Link

-

BenchChem , Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide. Link

-

National Institutes of Health (PMC) , Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Link

-

ChemicalBook , 2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile Product Page. Link

-

Google Patents , Preparation method of 2,4-diamino-6-hydroxy-5-formamidopyrimidine (Related Precursor). Link

Sources

- 1. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. US2408694A - Method of preparing acyl guanidines - Google Patents [patents.google.com]

- 3. Amide synthesis by C-N coupling, hydrolysis, oxidation [organic-chemistry.org]

- 4. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Strategic Insertion of the 5-Carboxamide Moiety onto the 2,4-Diaminopyrimidine Scaffold

Abstract & Introduction

The 2,4-diaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged pharmacophore" for its remarkable ability to form critical hydrogen bond interactions with the hinge region of numerous protein kinases.[1] This core structure is central to a multitude of approved and investigational drugs. Strategic functionalization at the C5-position is a key approach to modulate pharmacological properties such as potency, selectivity, and pharmacokinetics. The introduction of a 5-carboxamide group, in particular, offers a versatile vector for installing diverse substituents that can probe deep into enzyme active sites, enhancing target engagement and specificity.[1]

This technical guide provides an in-depth analysis of the prevalent synthetic strategies for incorporating a carboxamide group at the 5-position of the 2,4-diaminopyrimidine ring. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols for key transformations, and offer insights gleaned from extensive field experience to empower researchers in drug discovery and development.

Core Synthetic Strategies: A Comparative Overview

The introduction of a C5-carboxamide group is not a trivial transformation and is typically achieved through multi-step sequences. The choice of strategy depends on the availability of starting materials, desired substitution patterns on the pyrimidine ring, and scalability. The two most authoritative and widely employed routes are:

-

The Cyanopyrimidine Hydrolysis Pathway: This is arguably the most common and reliable method. It involves the synthesis of a stable 2,4-diaminopyrimidine-5-carbonitrile intermediate, followed by controlled hydrolysis of the cyano group to the primary amide.

-

The Formylation-Oxidation-Amidation Pathway: This route utilizes electrophilic formylation, often via the Vilsmeier-Haack reaction, to install a C5-aldehyde. This aldehyde is then oxidized to the corresponding carboxylic acid, which is subsequently coupled with an amine source.

The following table summarizes the key aspects of these primary synthetic routes.

| Parameter | Route 1: Cyanopyrimidine Hydrolysis | Route 2: Formylation-Oxidation-Amidation |

| Key Intermediate | 2,4-Diaminopyrimidine-5-carbonitrile | 2,4-Diaminopyrimidine-5-carbaldehyde |

| Core Transformation | Nitrile Hydrolysis (Acid or Base mediated) | Vilsmeier-Haack formylation, Oxidation, Amide Coupling |

| Advantages | Robust, high-yielding, well-documented. The carbonitrile intermediate is often stable and easily purified. | Allows for late-stage diversification if various amines are used in the final amidation step. |

| Challenges | Risk of over-hydrolysis to the carboxylic acid, requiring careful control of reaction conditions. | A longer synthetic sequence. The Vilsmeier-Haack reaction requires electron-rich substrates. Amide coupling requires specific reagents.[2][3] |

The Cyanopyrimidine Hydrolysis Pathway: Detailed Protocol & Rationale

This pathway is favored for its efficiency and the stability of the cyanopyrimidine intermediate. The overall workflow involves constructing the core heterocyclic system with the C5-cyano group already in place, followed by a carefully controlled hydrolysis step.

Workflow Visualization

Caption: Workflow for the Cyanopyrimidine Hydrolysis Pathway.

Causality and Experimental Rationale

The cornerstone of this method is the controlled hydrolysis of the nitrile. Both acidic and basic conditions can be employed, but they must be carefully managed.

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through a primary amide intermediate. The challenge lies in stopping the reaction at the amide stage, as prolonged heating in strong acid will inevitably lead to the carboxylic acid. Using dilute acid and carefully monitoring the reaction progress (e.g., by TLC or LC-MS) is critical.[1]

-

Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile. While effective, this method also carries a high risk of saponification to the carboxylate salt, especially with excess base or elevated temperatures.

Protocol: Acid-Catalyzed Hydrolysis of 2,4-Diaminopyrimidine-5-carbonitrile

This protocol assumes the starting 2,4-diaminopyrimidine-5-carbonitrile is available.[1][4]

Materials:

-

2,4-Diaminopyrimidine-5-carbonitrile derivative (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

TLC plates (Silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2,4-diaminopyrimidine-5-carbonitrile (1.0 eq).

-

Acid Addition: Prepare a dilute solution of HCl (e.g., 6M) by carefully adding concentrated HCl to deionized water. Add the dilute HCl solution to the flask to create a slurry (approx. 0.1-0.2 M concentration of the substrate).

-

Heating: Heat the mixture to reflux (typically 90-100 °C).

-

Reaction Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or LC-MS. The product carboxamide should be more polar than the starting nitrile. The goal is to consume the starting material without significant formation of the more polar carboxylic acid byproduct.

-

Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature and then further in an ice bath.

-

Neutralization: Slowly and carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until the pH is ~7-8. The product often precipitates during this step.

-

Extraction & Isolation: If the product precipitates, it can be collected by vacuum filtration, washed with cold water, and dried. If it remains in solution, extract the aqueous layer with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-diaminopyrimidine-5-carboxamide.[1]

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

The Vilsmeier-Haack Pathway: A Route for Late-Stage Diversification

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic rings.[2][5] For the 2,4-diaminopyrimidine system, which is highly activated by the two amino groups, this reaction provides a direct entry to the 5-carbaldehyde intermediate.

Workflow Visualization

Caption: Workflow for the Vilsmeier-Haack Formylation Pathway.

Causality and Experimental Rationale

-

Vilsmeier Reagent Formation: The reaction begins with the formation of the electrophilic chloroiminium ion, known as the Vilsmeier reagent, from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[2][3]

-

Electrophilic Attack: The electron-rich C5 position of the 2,4-diaminopyrimidine ring attacks the Vilsmeier reagent. The resulting iminium salt intermediate is stable until hydrolyzed.[3]

-

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the desired 5-carbaldehyde.

-

Oxidation: The aldehyde must be converted to a carboxylic acid. This step requires an oxidant that is compatible with the electron-rich diaminopyrimidine ring. Mild oxidants are often preferred to prevent ring degradation.

-

Amide Coupling: The final step is a standard amidation reaction. Direct conversion of a carboxylic acid and an amine to an amide is thermodynamically unfavorable and requires activation of the carboxylic acid.[6] Common coupling reagents like carbodiimides (e.g., EDC) in the presence of an additive like HOBt are used to facilitate this transformation.[7]

Protocol: Conceptual Three-Step Synthesis

This protocol outlines the key steps and reagents. Specific conditions may require optimization based on the exact substrate.

Part A: Vilsmeier-Haack Formylation

-

In a flask under an inert atmosphere (N₂ or Ar), cool a solution of DMF (3-5 eq) in a suitable solvent (e.g., dichloroethane) to 0 °C.

-

Slowly add POCl₃ (1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

-

Add the 2,4-diaminopyrimidine substrate (1.0 eq) to the mixture.

-

Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C), monitoring by TLC.

-

After completion, cool the reaction and carefully quench by pouring it onto crushed ice. Neutralize with a base (e.g., NaOH or Na₂CO₃) and extract the product aldehyde with an organic solvent.

Part B: Oxidation to Carboxylic Acid

-

Dissolve the aldehyde from Part A in a suitable solvent system (e.g., acetone/water).

-

Add a solution of an oxidizing agent (e.g., potassium permanganate, KMnO₄) portion-wise at a controlled temperature (e.g., 0-10 °C).

-

Stir until the reaction is complete (disappearance of the aldehyde).

-

Work up the reaction by quenching any excess oxidant and filtering the manganese dioxide byproduct. Acidify the filtrate to precipitate the carboxylic acid product.

Part C: Amide Bond Formation

-

Suspend the carboxylic acid from Part B in a polar aprotic solvent like DMF or DCM.

-

Add the desired amine (1.1 eq), a coupling agent such as EDC (1.2 eq), and an activator like HOBt (1.2 eq).

-

Stir the reaction at room temperature until completion (typically 12-24 hours).

-

Work up by diluting with water and extracting the product. Purify by chromatography or recrystallization.

Conclusion

The insertion of a 5-carboxamide group onto the 2,4-diaminopyrimidine ring is a critical transformation for the synthesis of potent kinase inhibitors and other therapeutic agents. The choice between the Cyanopyrimidine Hydrolysis Pathway and the Formylation-Oxidation-Amidation Pathway should be guided by the overall synthetic strategy, availability of starting materials, and the need for late-stage diversification. The protocols and rationales provided herein offer a robust framework for researchers to successfully implement these reactions, enabling the exploration of novel chemical space in drug discovery programs.

References

- Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide. (Benchchem)

- Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.

- Catalyzed Methods to Synthesize Pyrimidine and Rel

- Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. (Source not specified)

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (MDPI)

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (Synthesis, 2002, 720-722)

- Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidan. (SciSpace)

- Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. (ScholarWorks @ UTRGV)

- Synthesis, reactions, and applications of pyrimidine deriv

- Vilsmeier–Haack reaction. (Wikipedia)

- Microwave Assisted Synthesis of Pyrimidine Carboxamide Catalyzed by Ruthenium Chloride and their Antioxidant Studies. (CVR Journal of Science and Technology)

- A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. (PubMed)

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (Source not specified)

- Vilsmeier-Haack Reaction. (Chemistry Steps)

- Vilsmeier-Haack Reaction. (Organic Chemistry Portal)

- Process for the preparation of 2,4-diaminopyrimidine.

- Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. (PMC)

- Recent developments in amide synthesis: direct amidation of carboxylic acids and transamid

- Direct Amidations of Carboxylic Acids with Amines. (Encyclopedia.pub)

- Dipeptide Syntheses via Activ

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide

Welcome to the technical support guide for handling and purifying 2,4-diamino-6-hydroxypyrimidine-5-carboxamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of inorganic salt impurities, a common challenge arising from synthetic procedures. Our goal is to equip you with the scientific rationale and practical protocols to ensure the high purity of your compound for downstream applications in research and drug development.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My final product is a free-flowing powder but analytical data (NMR, MS) is inconsistent, and the melting point is broad and lower than expected. How can I confirm inorganic salt contamination?

Answer: This is a classic sign of residual inorganic salt impurities. While appearing dry, salts can co-precipitate with your product, disrupting the crystal lattice and affecting analytical results.

-

Causality: Inorganic salts, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), are non-volatile and often crystalline themselves.[1] Their presence suppresses and broadens the melting point of your organic compound. They typically do not show up in standard ¹H NMR or mass spectrometry, but their presence adds to the total mass, leading to inaccurate yield calculations and concentration estimations.

-

Immediate Action & Verification:

-

Solubility Test: Take a small sample (a few milligrams) of your product. Try to dissolve it in deionized water and then in a common organic solvent like ethanol. 2,4-diamino-6-hydroxypyrimidine-5-carboxamide has some water solubility (approx. 10 mg/mL) and is soluble in DMSO.[2] Most inorganic salts are highly soluble in water but insoluble in most organic solvents. If a significant portion dissolves readily in water but not in ethanol, salt contamination is likely.

-

Conductivity Measurement: Dissolve a precise mass of your compound in a known volume of deionized water. A high conductivity reading is a strong indicator of ionic (salt) impurities.

-

Qualitative Ion Test (Example: Chloride): If your synthesis involved reagents like guanidine hydrochloride or pH adjustment with HCl, chloride is a probable contaminant.[3][4] Dissolve a sample in dilute nitric acid and add a few drops of silver nitrate (AgNO₃) solution. The formation of a white precipitate (AgCl) confirms the presence of chloride ions.

-

Question 2: I tried washing my crude product with deionized water to remove salts, but my product yield decreased dramatically. What happened?

Answer: This is a common pitfall resulting from the inherent water solubility of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide. While you are washing away the highly soluble inorganic salts, you are also dissolving a portion of your desired product.

-

Causality: The amino, hydroxyl, and carboxamide groups on your molecule are polar and capable of hydrogen bonding, which imparts a degree of water solubility.[2] Washing with large volumes of water, especially at room temperature or warmer, will inevitably lead to product loss.

-

Scientifically-Grounded Solutions:

-

Use Ice-Cold Water: The solubility of most organic compounds, including yours, decreases at lower temperatures. Perform the wash or slurry using water that has been chilled in an ice bath (0-4 °C).

-

Minimize Wash Volume: Use the minimum volume of cold water necessary. Wash the filter cake with small, successive portions rather than one large volume.

-

Utilize a Brine Wash: Before or after the water wash, consider washing the solid with a saturated aqueous solution of NaCl (brine).[5][6] This increases the ionic strength of the aqueous phase, which decreases the solubility of your organic compound in it—a phenomenon known as "salting out."[6] This helps keep your product in the solid phase while still removing other, more soluble impurities.

-

Question 3: After washing my product, it became a sticky, non-crystalline solid that is difficult to handle and dry. How do I resolve this?

Answer: This indicates that your product has become "oiled out" or is retaining a significant amount of water, preventing proper crystallization and drying.

-

Causality: The polar nature of your compound allows it to hold on to water molecules, forming a hydrate or simply a wet, amorphous solid. Trapped water acts as an impurity, hindering the formation of an ordered crystal lattice.

-

Recommended Actions:

-

Pre-Drying: After filtration, press the solid firmly between sheets of filter paper to mechanically remove the bulk of the water.

-

Solvent-Assisted Drying: If the compound is wet with water, you can sometimes perform a "solvent exchange" wash with a more volatile organic solvent in which the compound is insoluble (e.g., cold acetone or diethyl ether). This displaces the water and the new solvent evaporates much more quickly. Caution: Always perform a small-scale test first to ensure your product is truly insoluble in the chosen solvent.

-

High-Vacuum Drying: The most effective method is to dry the material under high vacuum for several hours. If possible, gentle heating (e.g., 40-50 °C) in a vacuum oven will significantly accelerate the removal of water. Do not heat near the compound's decomposition temperature.[7]

-

Frequently Asked Questions (FAQs)

Q1: What is the most robust method for removing inorganic salts from my compound?

The choice of method depends on the scale of your synthesis and the specific properties of your crude product. A decision workflow can help guide your choice.

// Node Definitions start [label="Crude Product with\nSuspected Salt Impurity", fillcolor="#F1F3F4", fontcolor="#202124"]; q_solubility [label="Is the crude product readily soluble\nin a suitable recrystallization solvent\n(e.g., Water, DMSO/Water)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; recrystallize [label="High-Confidence Method:\nRecrystallization (Protocol 2)\n- Excellent for purity\n- Can be optimized for high recovery", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, peripheries=2]; q_water_sol [label="Is the product sparingly\nsoluble in cold water?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Rapid Method:\nCold Water/Brine Slurry (Protocol 1)\n- Fast and simple for bulk desalting\n- Best for low water solubility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; advanced [label="Advanced/Alternative Methods:\n- Anti-Solvent Crystallization (Protocol 3)\n- Column Chromatography\n- Best for challenging separations or high water solubility", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q_solubility; q_solubility -> recrystallize [label=" Yes"]; q_solubility -> q_water_sol [label="No / Unknown "]; q_water_sol -> wash [label=" Yes"]; q_water_sol -> advanced [label="No "]; } ` Caption: Decision workflow for selecting a purification method.

For most cases, recrystallization is the gold standard as it offers the highest potential purity. If the compound has very low solubility in cold water, a simple slurry/wash is often sufficient and much faster.

Q2: Can you explain the principles of recrystallization for this specific compound?

Recrystallization is a purification technique based on differential solubility. The ideal solvent will dissolve the compound (and preferably the impurity) at a high temperature but have very low solubility for the target compound at a low temperature.[8]

For 2,4-diamino-6-hydroxypyrimidine-5-carboxamide, water can be a suitable recrystallization solvent.[2] The process involves:

-

Dissolution: Dissolving the impure solid in a minimum amount of hot water.

-

Cooling: Allowing the solution to cool slowly and undisturbed. As the temperature drops, the solubility of your compound decreases, and it begins to form pure crystals.

-

Exclusion of Impurities: The inorganic salt impurities, being highly soluble in water even at cold temperatures, remain in the solution (the "mother liquor").

-

Isolation: The pure crystals are then collected by filtration.

Q3: What are some quantitative details I should know before starting?

Having baseline data is critical for designing your experiment.

Table 1: Comparative Solubility Data

| Compound | Solvent | Solubility | Rationale for Separation |

| 2,4-diamino-6-hydroxypyrimidine-5-carboxamide | Water | ~10 mg/mL (requires sonication)[2] | Moderately soluble; solubility decreases significantly in cold water. |

| 2,4-diamino-6-hydroxypyrimidine-5-carboxamide | DMSO | ~16.7 mg/mL (requires sonication)[2] | High solubility; useful for anti-solvent crystallization. |

| Sodium Chloride (NaCl) | Water | ~360 mg/mL (25 °C) | Extremely high solubility allows it to be easily washed away. |

| Sodium Chloride (NaCl) | DMSO | ~0.4 mg/mL (25 °C)[9] | Very low solubility. |

This data highlights why a water wash is feasible but must be done carefully (due to product solubility) and why DMSO is a good solvent for dissolving the product if you want to precipitate it by adding an anti-solvent.

Detailed Experimental Protocols

Protocol 1: Purification by Cold Water Slurry

This method is ideal for rapid desalting when the product has low solubility in cold water.

-

Preparation: Place your crude, solid product in an Erlenmeyer flask equipped with a magnetic stir bar.

-

Slurry: For every 1 gram of crude product, add 10-15 mL of ice-cold deionized water.

-

Agitation: Place the flask in an ice bath on a magnetic stir plate and stir the slurry vigorously for 20-30 minutes. This ensures the salts are fully dissolved in the water while minimizing dissolution of your product.

-

Filtration: Quickly collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount (2-3 mL per gram of starting material) of fresh ice-cold deionized water.

-

Drying: Press the cake dry, then transfer the solid to a clean container and dry thoroughly under high vacuum.

Protocol 2: Purification by Recrystallization from Water

This method provides high purity but requires more careful optimization.

-

Dissolution: Place 1 gram of your crude product in a flask. Add deionized water in small portions (e.g., 20-30 mL to start) and heat the mixture with stirring (e.g., to 90-95 °C). Continue adding small portions of hot water until the solid just dissolves completely. Avoid adding a large excess of water as this will reduce your final yield.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. You should observe crystal formation. Do not disturb the flask during this period to promote the growth of larger, purer crystals.[8]

-

Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of your product.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals on the filter with a minimal amount of ice-cold deionized water.

-

Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 3: Anti-Solvent Crystallization from DMSO

This is useful if the compound is difficult to recrystallize from a single solvent or is highly water-soluble.

-

Dissolution: Dissolve your crude product in the minimum amount of DMSO at room temperature.

-

Filtration (Optional): If any solid (like insoluble salts) remains, filter the DMSO solution to remove it.

-

Precipitation: While stirring the DMSO solution, slowly add a miscible anti-solvent in which your product is insoluble (e.g., water, acetone, or diethyl ether - test first ). Add the anti-solvent dropwise until the solution becomes persistently cloudy, then continue adding slowly until precipitation appears complete.

-

Digestion: Stir the resulting suspension at room temperature for 30 minutes to allow for crystal growth.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with the anti-solvent to remove residual DMSO.

-

Drying: Dry the product under high vacuum.

References

- BenchChem. (2025). Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide.

- ResearchGate. (2016). How can I remove NaCl salt from Organic compound which is only soluble in DMSO?.

- MedChemExpress. 2,4-Diamino-6-hydroxypyrimidine | GTP Cyclohydrolase I Inhibitor.

- ResearchGate. (2017). Removing NaCl from a highly water soluble organic compound?.

- BenchChem. Technical Support Center: Crystallization of Pyrimidine Compounds.

- Google Patents. (CN111646994A). Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.

- University of California, Los Angeles. Isolation (Recovery).

- University of Colorado Boulder. Drying Organic Solutions.

- Baghdad Science Journal. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities.

- Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine.

- National Center for Biotechnology Information. (2013). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines.

- Chemistry LibreTexts. (2024). 8.6: Common Extraction Washes.

- National Center for Biotechnology Information. (2018). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities.

- ChemicalBook. 2,4-diamino-6-hydroxypyrimidine synthesis.

- ChemicalBook. (2025). 2,4-Diamino-6-hydroxypyrimidine.

- Digital Commons @ URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Resolving Aggregation & Peak Splitting of 2,4-Diaminopyrimidine Intermediates

To: Research Scientists, HPLC Method Developers From: Senior Application Scientist, Technical Support Subject: Troubleshooting Non-Ideal Behavior of 2,4-Diaminopyrimidines in RPLC

The Core Problem: Why 2,4-DAPs Misbehave

2,4-diaminopyrimidine (DAP) scaffolds are notorious in HPLC method development.[1] They are the structural backbone of antifolates (e.g., Trimethoprim, Pyrimethamine) and many kinase inhibitors.

Their behavior is dominated by two physicochemical factors that mimic "aggregation":

-

Self-Association (Stacking): The electron-deficient pyrimidine ring facilitates

stacking, while the amino groups at C2 and C4 act as potent hydrogen bond donors/acceptors.[1] This leads to concentration-dependent dimerization in solution.[1] -

pKa Proximity: The pKa of the N1 ring nitrogen typically lies between 7.0 and 7.5. Operating near this pH results in a mixed population of protonated and neutral species, causing peak splitting often mistaken for aggregation.

This guide provides a systematic workflow to distinguish between hydrodynamic instability (solvent effects), thermodynamic aggregation (concentration effects), and surface chemistry issues (silanol interactions).

Diagnostic Workflow: Is it Really Aggregation?

Before altering your chemistry, you must isolate the root cause. Most "aggregation" issues are actually Strong Solvent Effects or Column Overload .

Experiment A: The Dilution Test

Inject your standard at three concentrations (e.g., 1.0 mg/mL, 0.1 mg/mL, 0.01 mg/mL) while keeping the injection volume constant.

-

Result 1: Peak shape improves significantly at lower concentrations

True Aggregation or Isotherm Non-linearity . -

Result 2: Peak splitting persists at all concentrations

Chromatographic Mechanism Failure (pH mismatch or Column void).

Experiment B: The Solvent Match

Inject the sample dissolved in 100% Mobile Phase A (Initial conditions).

-

Result: Split peak merges into a single sharp peak

Strong Solvent Effect (Not aggregation).

Figure 1: Diagnostic decision tree to isolate the root cause of peak splitting.

Critical Solutions & Protocols

Scenario 1: True Aggregation (Concentration Dependent)

If Experiment A confirmed aggregation, the molecules are stacking in the mobile phase or on the stationary phase surface.

The Fix: Chaotropic & Ion-Pairing Agents

You must disrupt the intermolecular H-bonding and

-

Protocol: Add Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) to the mobile phase.

Comparative Buffer Selection Table

| Buffer Additive | pH Range | Effect on DAP Aggregation | MS Compatibility | Notes |

| 0.1% Formic Acid | ~2.7 | Low.[1] Good for protonation, bad for shielding. | Excellent | Standard starting point. Often insufficient for DAPs. |

| 0.1% TFA | ~2.0 | High. Strong ion-pairing masks amines.[1] | Good (Signal suppression) | Best for peak shape. Hard to wash off column. |

| Ammonium Bicarbonate | ~10.0 | Medium. Keeps DAP deprotonated (neutral). | Good | Requires High-pH stable column (e.g., C18 Hybrid).[1] |

| Phosphate Buffer | 2.5 or 7.0 | High. Suppresses silanol activity.[6] | None (LC-UV only) | Gold standard for UV methods.[1] Non-volatile. |

Scenario 2: The "Twilight Zone" (pH Mismatch)

If you operate at pH 6.0–8.0, the DAP exists as a dynamic mixture of protonated and neutral forms. These interact differently with the C18 chains, causing peak splitting.

The Fix: Lock the Protonation State

-

Acidic Lock: Drive pH < 3.0 (2 pH units below pKa). Ensure the molecule is 100% protonated (

). -

Basic Lock: Drive pH > 10.0 (2 pH units above pKa). Ensure the molecule is 100% neutral (

).-

Note: For DAPs, acidic lock is preferred because basic forms are less soluble in water and may precipitate.

-

Scenario 3: Surface Silanol Interactions

DAPs are strong bases. They bind irreversibly to residual silanols (

The Fix: Column Chemistry Stop using standard C18 columns. Switch to:

-

Polar-Embedded / Polar-Endcapped: (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion).[1] The embedded polar group shields silanols and provides an alternative interaction site for the amine.

-

Charged Surface Hybrid (CSH): These particles have a slight surface charge that repels protons, preventing the DAP cation from digging into the silanol layer.

Step-by-Step Optimization Protocol

If you are developing a new method for a 2,4-DAP intermediate, follow this "Self-Validating" protocol.

Step 1: The "Gold Standard" Baseline

-

Column: C18 with Polar Embedding (e.g., 3.0 x 100 mm, 2.6 µm).

-

Mobile Phase A: Water + 0.1% TFA (v/v).

-

Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Temp: 40°C (Improves mass transfer and reduces H-bond stability).[1]

Step 2: Sample Diluent Matching

-

Dissolve your sample in a mixture of 90% Water / 10% Acetonitrile (or MeOH).

-

Crucial: Do not dissolve in 100% DMSO or 100% MeOH if injecting > 2 µL. This causes immediate precipitation/aggregation at the column head.

Step 3: Refinement

-

If peak tails: Increase TFA to 0.2% or switch to HFBA.

-

If selectivity is poor: Switch organic modifier to Methanol (changes

selectivity).[1]

Figure 2: Optimization loop for establishing a robust DAP method.

Frequently Asked Questions (FAQ)

Q: I cannot use TFA because I am using Mass Spec (LC-MS). What now? A: TFA causes signal suppression in MS.

-

Alternative 1: Use Difluoroacetic acid (DFA) . It offers better peak shape than Formic acid but less suppression than TFA.

-

Alternative 2: Use Ammonium Formate (10mM) adjusted to pH 3.0 with Formic acid. The ionic strength of the salt helps mask silanols better than acid alone.

Q: My peak splits only when I inject high volumes (e.g., 20 µL). Why? A: This is "Volume Overload" coupled with solvent mismatch. 2,4-DAPs are often hydrophobic.[1] If your sample solvent is stronger (more organic) than your initial mobile phase, the analyte travels faster than the mobile phase, spreading the band.

-

Fix: Reduce injection volume to < 5 µL or dilute sample with water until it matches the initial gradient conditions.

Q: Can I use high temperature to break the aggregation? A: Yes, but with caution. Increasing column temperature to 50–60°C reduces mobile phase viscosity and disrupts weak hydrogen bonds. However, ensure your column (and analyte) is stable. 2,4-DAPs are generally thermally stable, but their oxidative degradation products are not.[1]

References

-

SIELC Technologies. (n.d.). Separation of 2,4-Diaminopyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

-

Chromatography Today. (2014). What are the Common Peak Problems in HPLC? Retrieved from [Link]

-

Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67431, 2,4-Diaminopyrimidine. Retrieved from [Link]

Sources

- 1. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]

- 5. Ion-pair high-performance liquid chromatography of diaminopimelic acid in hydrolysates of physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation of 2,4-Diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Validation & Comparative

A Technical Guide to the ¹H NMR Spectrum of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 2,4-diamino-6-hydroxypyrimidine-5-carboxamide. Given the limited availability of directly published spectral data for this specific compound, this analysis employs a comparative methodology. By leveraging experimental data from structurally analogous pyrimidine derivatives and foundational NMR principles, we will construct a robust and predictive interpretation. This approach not only elucidates the spectral features of the target molecule but also demonstrates the power of comparative analysis in structural characterization.

Part 1: Structural and Electronic Framework

Before interpreting a spectrum, a thorough analysis of the molecule's structure, including its potential tautomeric forms and the electronic environment of each proton, is essential.

Tautomerism: The Pyrimidinone Predominance

2,4-diamino-6-hydroxypyrimidine-5-carboxamide can exist in equilibrium between its hydroxyl and oxo (pyrimidinone) tautomeric forms. In polar aprotic solvents like dimethyl sulfoxide (DMSO), which are commonly used for NMR analysis of such compounds due to their excellent solubilizing power and ability to slow proton exchange, the oxo-tautomer is significantly favored. This stability arises from the formation of a more conjugated and amide-like system within the ring. Therefore, our spectral interpretation will be based on the predominant 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide structure.

The consequence of this tautomerism is critical for ¹H NMR: instead of a signal from a hydroxyl (-OH) proton, we expect to observe a signal from a ring nitrogen proton (N1-H). The molecule contains no C-H bonds on the pyrimidine ring, meaning all observable signals will be from exchangeable protons attached to nitrogen or oxygen.

Caption: Tautomeric equilibrium of the target compound.

Analysis of Proton Environments

The predominant oxo-tautomer has four distinct types of protons, all of which are exchangeable:

-

N1-H: A lactam proton within the pyrimidinone ring. It is part of a cyclic amide-like structure and is expected to be significantly deshielded.

-

C5-CONH₂: The two protons of the primary carboxamide group. These are deshielded by the adjacent carbonyl group and can engage in hydrogen bonding.

-

C4-NH₂: The protons of the amino group at the C4 position. This group is para to the C6-oxo group and ortho to the C5-carboxamide, subjecting it to their combined electronic effects.

-

C2-NH₂: The protons of the amino group at the C2 position. This group is meta to both the C6-oxo and C5-carboxamide groups, resulting in a different electronic environment compared to the C4-NH₂ group.

Due to these differing electronic environments, we predict four distinct signals in the ¹H NMR spectrum.

Part 2: Predictive Interpretation and Comparative Analysis

Lacking a published spectrum for the target compound, we will predict its ¹H NMR signals in DMSO-d₆ and substantiate these predictions with experimental data from closely related pyrimidine derivatives.

Predicted ¹H NMR Assignments

The following table summarizes the predicted chemical shifts, multiplicities, and integrations for 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide in DMSO-d₆.

| Proton Type | Predicted δ (ppm) | Multiplicity | Integration | Justification & Rationale |

| N1-H | 10.0 - 11.0 | Broad Singlet | 1H | Lactam protons in heterocyclic systems are strongly deshielded and appear significantly downfield. This is consistent with data from related uracil derivatives.[1] |

| C5-CONH₂ | 7.5 - 8.5 | Broad Singlet | 2H | Primary amide protons typically resonate in this region due to the anisotropy of the C=O bond and hydrogen bonding.[2][3] Their signals are often broad due to quadrupolar relaxation and exchange. |

| C4-NH₂ | 6.8 - 7.5 | Broad Singlet | 2H | This amino group is deshielded by the adjacent C5-carboxamide and the conjugated C6-oxo group. Its position is estimated based on related diaminopyrimidines.[4] |

| C2-NH₂ | 6.2 - 6.8 | Broad Singlet | 2H | Being meta to the strongly electron-withdrawing groups, this amino group is expected to be less deshielded than the C4-NH₂ group, thus appearing more upfield.[4] |

Comparative Experimental Data

To validate our predictions, we compare them with published data for structurally similar compounds. This comparison allows us to observe the influence of specific functional groups on the chemical shifts of neighboring protons.

| Compound | Solvent | C5-H / C5-Subst. Protons (ppm) | C2/C4-NH₂ Protons (ppm) | Ring N-H (ppm) | Reference |

| 2,4-Diamino-6-chloropyrimidine | DMSO-d₆ | 5.73 (s, 1H, C5-H) | 6.64 (s, 2H), 6.42 (s, 2H) | N/A | [4] |

| N-(6-amino-1-methyl-2,4-dioxo-pyrimidin-5-yl)benzamide | DMSO-d₆ | 8.83 (s, 1H, CONH ) | 6.65 (s, 2H, C6-NH₂) | 10.59 (s, 1H, N3-H) | [1] |

| Predicted: 2,4-Diamino-6-oxo-pyrimidin-5-carboxamide | DMSO-d₆ | 7.5 - 8.5 (s, 2H, CONH₂ ) | 6.8 - 7.5 (s, 2H), 6.2 - 6.8 (s, 2H) | 10.0 - 11.0 (s, 1H) | - |

Analysis of Comparative Data:

-

Ring N-H vs. C6-Cl: The data for the N-substituted uracil derivative shows a ring N-H proton at a very downfield shift of 10.59 ppm.[1] This strongly supports our prediction of the N1-H signal for our target compound appearing in the 10.0-11.0 ppm region. The presence of a chlorine atom at C6 in 2,4-diamino-6-chloropyrimidine removes this proton environment entirely.

-

Influence of the C5-Substituent: In 2,4-diamino-6-chloropyrimidine, the C5 position holds a proton, which resonates at 5.73 ppm.[4] Replacing this proton with an electron-withdrawing carboxamide group is expected to deshield the adjacent C4-NH₂ protons, pushing their chemical shift further downfield than the ~6.6 ppm observed in the chloro-analog. This justifies our prediction of the C4-NH₂ protons appearing in the 6.8-7.5 ppm range.

-

Distinction of Amino Groups: The spectrum for 2,4-diamino-6-chloropyrimidine clearly shows two separate signals for the two amino groups (6.64 and 6.42 ppm), confirming they are in distinct electronic environments.[4] This validates our prediction that the C2-NH₂ and C4-NH₂ groups in our target molecule will also produce two separate signals.

Part 3: Experimental Protocol for Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide and confirm the assignments, the following experimental workflow and protocol should be followed.

Caption: Workflow for NMR spectrum acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The use of high-purity deuterated solvent is crucial to minimize the residual solvent peak.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to 0.00 ppm is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

Spectrometer Frequency: 400 MHz.

-

Temperature: Set to a constant temperature, typically 25 °C (298 K), to ensure reproducibility.

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

-

Number of Scans (ns): 16 to 64 scans. The number can be increased to improve the signal-to-noise ratio for dilute samples.

-

Spectral Width: 0-16 ppm.

-

-

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using the parameters defined above.

-

-

D₂O Exchange Experiment:

-

After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

-

Add 1-2 drops of deuterium oxide (D₂O) to the sample.

-

Gently shake the tube to mix the contents and allow a few minutes for the H/D exchange to occur.

-

Re-acquire the ¹H NMR spectrum using the same parameters.

-

Expected Result: The signals corresponding to the exchangeable protons (N1-H, C5-CONH₂, C4-NH₂, C2-NH₂) will significantly decrease in intensity or disappear entirely. This experiment provides definitive confirmation of the assignments for all N-H protons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm (or TMS to 0.00 ppm).

-

Integrate all signals to determine the relative number of protons each represents.

-

Conclusion

The ¹H NMR spectrum of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide is predicted to be characterized by four distinct, broad singlets in the region of 6.0 to 11.0 ppm when measured in DMSO-d₆. These signals correspond to the four unique types of N-H protons present in the predominant oxo-tautomer of the molecule. Through a comparative analysis with structurally related compounds, we can confidently assign the most downfield signal (10.0-11.0 ppm) to the N1-H lactam proton, followed by the carboxamide protons (7.5-8.5 ppm), and two distinct amino group protons (6.2-7.5 ppm). This guide underscores a systematic approach to spectral interpretation, where predictive methods, substantiated by comparative experimental data, provide a powerful tool for structural elucidation in the absence of direct reference spectra.